molecular formula C7H11ClN2O2S B1423321 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride CAS No. 1339876-92-4

1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride

Cat. No.: B1423321
CAS No.: 1339876-92-4
M. Wt: 222.69 g/mol
InChI Key: CIBKLMOLSLHUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpropyl)-1H-imidazole-4-sulfonyl chloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a sulfonyl chloride group attached to the imidazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamide Derivatives: Formed by reacting with amines.

    Sulfonate Esters: Formed by reacting with alcohols.

    Sulfonothioates: Formed by reacting with thiols.

Mechanism of Action

The mechanism of action of 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .

Molecular Targets and Pathways: In biological systems, the compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, such as lysine or cysteine. This modification can alter the activity and function of the target proteins, providing insights into their biological roles .

Comparison with Similar Compounds

    1-(2-Methylpropyl)-1H-imidazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

    1-(2-Methylpropyl)-1H-imidazole-4-sulfonate: Contains a sulfonate ester group.

    1-(2-Methylpropyl)-1H-imidazole-4-sulfonothioate: Features a sulfonothioate group.

Uniqueness: 1-(2-Methylpropyl)-1H-imidazole-4-sulfonyl chloride is unique due to its high reactivity and versatility as an electrophilic reagent. Its ability to introduce sulfonyl groups into a wide range of substrates makes it a valuable tool in organic synthesis and chemical biology .

Properties

IUPAC Name

1-(2-methylpropyl)imidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2O2S/c1-6(2)3-10-4-7(9-5-10)13(8,11)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBKLMOLSLHUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(N=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339876-92-4
Record name 1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
1-(2-methylpropyl)-1H-imidazole-4-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.